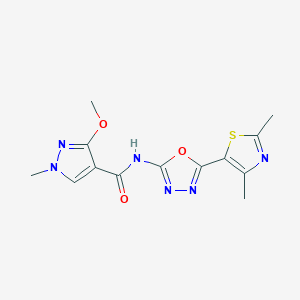

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N6O3S and its molecular weight is 334.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

The pharmacokinetics of a compound like this would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolism. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually eliminated .

Activité Biologique

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Thiazole ring : Contributes to the compound's biological activity.

- Oxadiazole ring : Known for its role in various biological interactions.

- Pyrazole moiety : Associated with anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate pathways involved in:

- Cell proliferation : Influencing cancer cell growth.

- Apoptosis : Inducing programmed cell death in malignant cells.

The compound's ability to interact with enzymes and receptors alters their activity, leading to significant biological effects. For instance, studies indicate that it may disrupt critical cellular processes linked to bacterial virulence factors, suggesting potential applications in combating infections .

Anticancer Properties

Research has indicated that derivatives of oxadiazole and pyrazole compounds exhibit promising anticancer activity. For example:

- Cell Line Studies : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects. In vitro studies have demonstrated that certain derivatives lead to increased reactive oxygen species (ROS) accumulation and activation of the mitochondrial apoptotic pathway .

Structure–Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Key findings include:

- Electron-donating groups : Such as methoxy groups enhance anticancer efficacy.

- Substituent variations : Different substitutions on the thiazole or pyrazole rings can either enhance or diminish activity, underscoring the importance of specific molecular configurations .

Study 1: Antitumor Activity Assessment

In a study evaluating a series of oxadiazole and pyrazoline derivatives, compounds similar to this compound were shown to exhibit IC50 values ranging from 1.82 to 5.55 µM against various cancer cell lines. These results highlight the potential for developing effective anticancer agents based on this scaffold .

Study 2: Mechanistic Insights

A molecular docking study revealed that the compound binds effectively to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The interaction was found to stabilize the receptor's inactive form, thereby inhibiting downstream signaling pathways essential for tumor growth .

Comparative Analysis

To better understand the position of this compound within its chemical class, a comparative table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan | Thiazole and oxadiazole rings | Moderate anticancer effects |

| N-[4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin] | Thiazole with pyrimidine | Antiviral activity |

| N-(1,3,4-Oxadiazol)benzamides | Simple oxadiazole structure | Limited anticancer activity |

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance:

- Cell Line Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated significant antiproliferative activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cells .

| Cell Line | IC50 Values (µM) |

|---|---|

| HCT-116 | 15.0 |

| MCF-7 | 20.5 |

| HepG2 | 18.0 |

| A549 | 22.0 |

This data indicates a promising potential for developing new anticancer therapies based on this compound's structure.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Its ability to interact with bacterial virulence factors may disrupt critical cellular processes in pathogens, making it a candidate for further exploration in combating infections.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in various biochemical pathways. The presence of multiple functional groups allows it to form diverse interactions with target enzymes, potentially leading to effective modulation of metabolic pathways.

Case Study: Enzyme Interaction

A study focusing on the interaction mechanisms revealed that this compound could inhibit certain kinases involved in cancer progression. The mechanism was attributed to hydrogen bonding and hydrophobic interactions between the compound and the enzyme active site .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole and pyrazole rings can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and bioavailability |

| Dimethyl Thiazole | Increases binding affinity to target enzymes |

Propriétés

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3S/c1-6-9(23-7(2)14-6)12-16-17-13(22-12)15-10(20)8-5-19(3)18-11(8)21-4/h5H,1-4H3,(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFYTMWTNDNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.